molecular formula C21H16N2O5 B2556320 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421482-47-4

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2556320
CAS RN: 1421482-47-4
M. Wt: 376.368
InChI Key: GTRXJAQJYQDZJD-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound 1, is a novel small molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Scientific Research Applications

Crystal Structures and Synthesis Methods

  • Crystal Structures of Halophenyl Derivatives : Studies have revealed the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlighting the planar nature of the molecules and their conformations which could influence their reactivity and interaction with biological targets (Gomes et al., 2015).
  • Synthesis of Chromene Carboxamide Derivatives : A novel method for synthesizing highly functionalized 4H-chromene-3-carboxamide derivatives has been developed, utilizing a solvent-free condition which enhances the ecological aspect of chemical synthesis (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).
  • Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid : A rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in the production of various biologically active compounds, has been established, optimizing the synthetic process for efficiency (Wufu Zhu et al., 2014).

Biological Activities and Applications

  • Antioxidant and Antibacterial Properties : Certain 4H-chromene-3-carboxamide derivatives exhibit promising antioxidant and antibacterial activities, suggesting their potential application in developing new therapeutic agents (Subbareddy V. Chitreddy & S. Sumathi, 2017).
  • Antimicrobial Activity : Synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides show antimicrobial activity, indicating their potential as novel antimicrobial agents (S. V. Ukhov et al., 2021).

Material Science Applications

  • Polyamides with Photosensitive Groups : The synthesis of aromatic polyamides incorporating coumarin chromophores for photosensitive applications demonstrates the versatility of chromene derivatives in material science, offering insights into the development of advanced materials with specific optical properties (M. Nechifor, 2009).

properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c22-19(24)15-8-2-4-10-18(15)27-12-6-5-11-23-20(25)16-13-14-7-1-3-9-17(14)28-21(16)26/h1-4,7-10,13H,11-12H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRXJAQJYQDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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